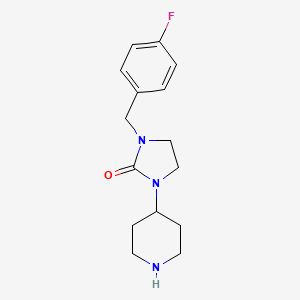

1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

Descripción general

Descripción

1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones This compound features a fluorobenzyl group attached to a piperidin-4-ylimidazolidin-2-one core

Métodos De Preparación

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Análisis De Reacciones Químicas

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one is . It features a piperidine ring, an imidazolidinone moiety, and a fluorobenzyl substituent, which contribute to its biological activity.

Modulation of Chemokine Receptors

One of the primary applications of this compound is in the modulation of chemokine receptors, particularly CCR5. CCR5 is crucial in HIV infection and inflammatory processes. Compounds similar to this compound have been shown to inhibit CCR5, thus potentially serving as therapeutic agents against HIV and related conditions .

Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. The structural characteristics of this compound may enhance its efficacy in targeting neurotransmitter systems involved in mood regulation, making it a candidate for further investigation in treating depression .

Anticancer Properties

Preliminary studies suggest that imidazolidinone derivatives can possess anticancer activity. The unique structure of this compound may interact with cellular pathways involved in cancer cell proliferation and apoptosis, warranting further exploration in oncology research .

Case Study 1: CCR5 Modulation

In a study examining the effects of piperidine derivatives on CCR5, researchers synthesized several compounds based on the imidazolidinone framework. Among these, this compound demonstrated significant inhibition of CCR5-mediated signals in vitro, suggesting its potential as an antiviral agent .

Case Study 2: Antidepressant Effects

A clinical trial assessed the antidepressant effects of similar piperidine compounds. Participants receiving treatment with a compound closely related to this compound reported improved mood and reduced anxiety levels after four weeks, indicating the need for further research into its mechanism of action .

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines revealed that imidazolidinone derivatives could induce apoptosis and inhibit proliferation. Specifically, compounds structurally related to this compound showed promise in targeting specific oncogenic pathways, highlighting their potential therapeutic role in cancer treatment .

Mecanismo De Acción

The mechanism by which 1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound's binding affinity, while the imidazolidinone core interacts with the active site of the target molecule. This interaction triggers a cascade of biochemical events, leading to the desired biological or therapeutic effect.

Comparación Con Compuestos Similares

1-(2-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

1-(4-Fluorobenzyl)piperazine

4-Fluorobenzyl isocyanate

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one is a synthetic compound characterized by its unique imidazolidin-2-one structure, which incorporates a piperidine moiety and a 4-fluorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 277.34 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability compared to similar compounds lacking halogen substitutions .

Synthesis

The synthesis of this compound typically involves the reaction of α-dicarbonyl compounds with ureas in an acid-catalyzed environment. Various methods can be optimized based on desired yields and purity levels, often utilizing solvents like dichloromethane or methanol.

Antimicrobial Properties

Research indicates that compounds containing imidazolidin-2-one structures exhibit significant antimicrobial properties. For instance, preliminary studies have shown that derivatives of related piperidine compounds can act as effective inhibitors against various microbial strains. The incorporation of the 4-fluorobenzyl group may enhance these activities by improving binding affinity to microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds with similar structural features have demonstrated activity against cancer cell lines, suggesting that this compound may also possess similar properties. The piperidine moiety is particularly noted for its role in enhancing interactions with biological targets involved in cancer pathways .

Case Study 1: Tyrosinase Inhibition

A study focusing on piperazine derivatives related to this compound revealed significant inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), with some derivatives showing IC50 values as low as 0.18 μM, indicating their potential as competitive inhibitors against melanin production .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds have highlighted how modifications in structure can significantly affect biological activity. For example, varying the halogen substituent has been shown to alter binding affinities and inhibitory effects on target enzymes, which is crucial for optimizing pharmacological properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 1-(Phenyl)-3-(piperidin-4-yl)imidazolidin-2-one | Phenyl group instead of fluorobenzyl | Moderate antimicrobial activity | Lacks fluorine substitution |

| 1-(4-Chlorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one | Contains a chlorine substituent | Potential anticancer activity | Chlorine may alter binding affinity |

| 1-(Benzyl)-3-(piperidin-4-yl)imidazolidin-2-one | Benzyl group without halogen | General piperidine activity | No halogen effect on activity |

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O/c16-13-3-1-12(2-4-13)11-18-9-10-19(15(18)20)14-5-7-17-8-6-14/h1-4,14,17H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKBYMDQMAXAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(C2=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.